ELQ-300
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
ELQ-300, also known as “6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one” or “BRC5YE92RX”, primarily targets the mitochondrial cytochrome bc1 complex . This complex, also known as complex III, plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for cells .
Mode of Action
This compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby preventing the synthesis of ATP. This disruption of energy production leads to the death of the malaria parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause damage to the parasite .
Pharmacokinetics
This compound has been found to have good oral bioavailability . It is rapidly and essentially completely converted to its active form, this compound, achieving effective plasma concentrations within 6 hours and maintaining these levels for 4-5 months . The maximum this compound concentrations are far below the estimated threshold for toxicity . The compound’s long half-life and metabolic stability make it suitable for long-duration antimalarial chemoprotection .
Result of Action
This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax , the parasites responsible for malaria . It is effective at all life cycle stages of the parasite that play a role in the transmission of malaria . The inhibition of ATP production and the increase in reactive oxygen species caused by this compound lead to the death of the parasite .
Biochemische Analyse
Biochemical Properties
ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain), a mechanism shared with some of the most potent fungicides known, the strobilurins . This interaction with the mitochondrial cytochrome bc1 complex is crucial for the biochemical reactions that this compound is involved in.
Cellular Effects
This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax at all life cycle stages that play a role in the transmission of malaria . It influences cell function by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for the energy production in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby affecting the energy production in the cell .
Temporal Effects in Laboratory Settings
This compound has shown a unique cumulative dosing effect that successfully blocked recrudescence even in a high-parasitemia acute infection model . Pharmacokinetic evaluation revealed rapid and essentially complete conversion of ELQ-331 to this compound, a rapidly achieved (< 6 h) and sustained (4–5 months) effective plasma this compound concentration .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit Plasmodium yoelii growth in an acute infection model . It was found that this compound, at a dose equivalent to 30 mg/kg this compound, protected mice against challenge with P. yoelii sporozoites for at least 4½ months .
Metabolic Pathways
This compound is involved in the mitochondrial electron transport chain by inhibiting the mitochondrial cytochrome bc1 complex . This complex is a part of the electron transport chain and is essential for the production of ATP, the main energy currency of the cell .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, the compound’s interaction with the mitochondrial cytochrome bc1 complex suggests that it is transported to the mitochondria of the cells .
Subcellular Localization
Given that this compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex, it is likely that the compound is localized in the mitochondria of the cells . This subcellular localization is crucial for its activity as it allows this compound to exert its effects on the electron transport chain, thereby influencing energy production within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ELQ-300 beinhaltet einen substituierten β-Ketoester, der durch eine Ullmann-Reaktion und anschließende Acylierung gebildet wird und dann über eine Conrad-Limpach-Reaktion mit einem Anilin umgesetzt wird, um 3-substituierte 4(1H)-Chinolone zu produzieren . Dieser Syntheseweg ist relativ kurz (fünf Reaktionsschritte), erfordert keine Palladium-, chromatographische Trennung oder Schutzgruppenchemie und kann ohne Hochvakuumdestillation durchgeführt werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt dem gleichen Syntheseweg, wodurch es kostengünstig und skalierbar ist. Das Verfahren umfasst:
- Bildung von substituiertem β-Ketoester über Ullmann-Reaktion.
- Acylierung des β-Ketoesters.
- Reaktion mit Anilin über Conrad-Limpach-Reaktion, um 3-substituierte 4(1H)-Chinolone zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ELQ-300 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Chinolonderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolonring modifizieren und seine biologische Aktivität beeinflussen.
Substitution: Substitutionsreaktionen, insbesondere an den Phenylringen, können verschiedene Analoga mit unterschiedlichen Eigenschaften liefern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden eingesetzt.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
ELQ-300 hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen:
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den mitochondrialen Cytochrom-bc1-Komplex (Komplex III in der Elektronentransportkette) hemmt. Diese Hemmung stört die Elektronentransportkette, was zu einem Zusammenbruch des mitochondrialen Membranpotentials führt und letztendlich zum Zelltod führt. Dieser Mechanismus ähnelt dem der Strobilurine, potente Fungizide .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Aktivität gegen Atovaquon-resistente Plasmodium-Stämme, gute orale Bioverfügbarkeit und Wirksamkeit in allen Lebenszyklusstadien des Malariaparasiten aus . Seine einzigartige Struktur als 4-Chinolon-3-Diarylether unterscheidet es auch von anderen Antimalariamitteln .
Vergleich Mit ähnlichen Verbindungen
ELQ-316: Another member of the endochin-like quinolone class, with similar antimalarial properties.
Atovaquone: A marketed chemoprophylactic agent with a similar mechanism of action but to which resistance rapidly developed.
Uniqueness of this compound: this compound stands out due to its high activity against atovaquone-resistant strains of Plasmodium, good oral bioavailability, and effectiveness at all life cycle stages of the malaria parasite . Its unique structure as a 4-quinolone-3-diarylether also distinguishes it from other antimalarials .
Biologische Aktivität
ELQ-300 is a potent antimalarial compound belonging to a novel class of 4(1H)-quinolone-based drugs. It has shown significant biological activity against various stages of the Plasmodium lifecycle, specifically targeting both blood and liver stages of Plasmodium falciparum and Plasmodium vivax, as well as the transmission stages crucial for malaria propagation.
This compound functions primarily by inhibiting the cytochrome bc1 complex, specifically at the quinone reductase (Qi) site. This mechanism is distinct from other antimalarials like atovaquone, which targets the quinol oxidase (Qo) site. This specificity allows this compound to maintain efficacy against drug-resistant strains of P. falciparum, including those with mutations that confer resistance to atovaquone .
Efficacy Against Malaria
In vitro Studies:
- This compound demonstrated potent activity against various strains of P. falciparum, with effective concentrations (EC50) measured at approximately 14.9 nM for P. falciparum and 17.9 nM for P. vivax field isolates .
- In comparison to atovaquone, this compound exhibited a unique cumulative dosing effect that effectively blocked recrudescence in high-parasitemia models, highlighting its potential as a single-dose treatment option .
In vivo Studies:
- In murine models, this compound was tested in combination with atovaquone, showing a synergistic effect that enhanced efficacy against malaria infections. The combination therapy was curative with a single combined dose of 1 mg/kg body weight, outperforming traditional therapies .
- The compound has been shown to be effective even in acute infection models where it prevented recrudescence when administered over multiple days .
Safety and Selectivity
This compound has demonstrated an excellent selectivity index in various assays, indicating low cytotoxicity towards mammalian cell lines. It does not inhibit ATP production in these cells, which suggests a favorable safety profile for potential clinical applications .
Pharmacokinetics
Despite its promising biological activity, this compound faces challenges related to its physicochemical properties, such as poor aqueous solubility and high crystallinity, which limit absorption and overall bioavailability. To address these issues, prodrugs like ELQ-331 have been developed, which enhance delivery and allow for single-dose cures in animal models .
Comparative Activity Data
The following table summarizes key findings on the biological activity of this compound compared to other antimalarials:
Compound | Target | EC50 (nM) | Stage Efficacy | Resistance Profile |
---|---|---|---|---|
This compound | Cytochrome bc1 complex (Qi site) | 14.9 (P. falciparum) 17.9 (P. vivax) | Blood, liver, transmission stages | Active against resistant strains |
Atovaquone | Cytochrome bc1 complex (Qo site) | Varies by strain | Blood stages | Resistance common |
Combination (this compound + Atovaquone) | Dual-site inhibition | 1 mg/kg combined dose | Enhanced efficacy in acute infections | Effective against resistant strains |
Case Studies
Recent studies have highlighted the effectiveness of this compound in treating malaria infections in animal models:
- Murine Model Study : In a suppressive test, mice infected with P. yoelii were treated with either this compound or atovaquone alone or in combination. The combination therapy showed significantly lower ED50 values compared to monotherapies, indicating enhanced potency .
- Acute Infection Model : Mice treated with this compound displayed effective prevention of recrudescence compared to those treated with atovaquone or proguanil alone, demonstrating its potential for use in acute malaria cases .
Eigenschaften
IUPAC Name |
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNKHCQIZRDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045320 | |
Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354745-52-0 | |
Record name | ELQ-300 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELQ-300 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.